molecular formula C18H25N3O2 B12044205 Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B12044205
M. Wt: 315.4 g/mol
InChI Key: YDZSUMJBAWIGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate, AldrichCPR: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanobenzyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is unique due to the presence of the piperazine ring, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 4-[(4-cyanophenyl)methyl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-14-12-21(17(22)23-18(2,3)4)10-9-20(14)13-16-7-5-15(11-19)6-8-16/h5-8,14H,9-10,12-13H2,1-4H3

InChI Key

YDZSUMJBAWIGQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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